molecular formula C19H13BrN4OS B2831541 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-35-6

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2831541
CAS No.: 445267-35-6
M. Wt: 425.3
InChI Key: RXPPKZWEALQUEU-UHFFFAOYSA-N
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Description

3-Amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • A 3-bromophenyl group attached to the carboxamide nitrogen.
  • A 4-pyridinyl substituent at the 6-position of the thienopyridine scaffold.

This compound is synthesized via multi-step reactions involving cyclization and coupling, as observed in analogous derivatives .

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-12-2-1-3-13(10-12)23-18(25)17-16(21)14-4-5-15(24-19(14)26-17)11-6-8-22-9-7-11/h1-10H,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPPKZWEALQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, bromophenyl, and pyridinyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Compounds derived from the thieno[2,3-b]pyridine scaffold, including 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, have been demonstrated to exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further research in oncology. Studies have shown that modifications in the substituents can enhance selectivity and potency against cancer cells .

1.2 Antimicrobial Properties
Research indicates that thieno[2,3-b]pyridine derivatives possess antimicrobial activities. The presence of the amino group and bromine atom in this compound may contribute to its efficacy against various pathogens. The compound's structural features allow for interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

1.3 Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. The thieno[2,3-b]pyridine framework has been associated with the modulation of inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound reveal that variations in substituents can significantly impact biological activity. For instance:

Compound Name Structural Features Biological Activity
3-amino-N-(4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideSimilar thieno[2,3-b]pyridine core; different substituentsAnticancer activity
6-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamideFluorinated phenyl ring; lacks amino groupAntimicrobial properties
N-(4-pyridinyl)-thieno[2,3-b]pyridine-2-carboxamideLacks bromine; simpler structureAnti-inflammatory effects

These findings underscore the importance of functional groups in modulating the compound's activity and selectivity .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Nucleophilic Substitutions : The amino group can engage in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution : The bromine atom serves as an excellent leaving group for electrophilic aromatic substitutions.
  • Cross-Coupling Reactions : The presence of the carboxamide group facilitates acylation reactions and further functionalization .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • A study demonstrated its effectiveness as a selective inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Another research effort focused on its antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Further investigations into its anti-inflammatory effects revealed promising results in preclinical models of inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Yield (%) Melting Point (°C) Notable Biological Activity Reference
Target Compound: 3-Amino-N-(3-bromophenyl)-6-(4-pyridinyl)-... 3-Bromophenyl (N), 4-Pyridinyl (6) N/A N/A Hypothesized anticancer activity* -
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-... (Compound 9) 4-Bromophenyl (N), Thiophen-2-yl (6), CF3 (4) 94 241.0–242.1 N/A
3-Amino-N-(3,4-difluorophenyl)-6-(4-pyridinyl)-... (CAS 496019-26-2) 3,4-Difluorophenyl (N), 4-Pyridinyl (6) N/A N/A N/A
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-... 4-Chlorophenyl (N), Thiophen-2-yl (6), CF3 (4) 95 N/A N/A
Epac1 Inhibitor (3-amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)-...) 4-Fluorophenyl (N), Thiophen-2-yl (6), Phenyl (4) N/A N/A Anti-hypertrophic, cardioprotective
Anticancer Compound (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-... 3-Bromophenyl (acryloyl), Chloro-methylphenyl (N) N/A N/A Antiproliferative (nanomolar IC50)

Key Observations :

Substituent Position: The 3-bromophenyl group in the target compound differs from the 4-bromophenyl in Compound 9 .

Heterocyclic Moieties : Replacing thiophen-2-yl (Compound 9) with 4-pyridinyl (target compound) introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity.

Trifluoromethyl (CF3) Groups : Compounds with CF3 at the 4-position (e.g., Compound 9, ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity: The Epac1 inhibitor and anticancer compound highlight the role of electron-withdrawing groups (e.g., Br, Cl, CF3) in modulating activity.

Spectroscopic Data :

  • NMR : Aromatic protons in the 6.5–8.5 ppm range and carboxamide carbonyl at ~160 ppm (13C NMR) are expected, consistent with analogs .
  • IR : Distinct N-H (3400–3320 cm⁻¹) and C=O (1640–1630 cm⁻¹) stretches align with reported derivatives .

Biological Activity

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C20H15BrN4OSC_{20}H_{15}BrN_{4}OS and features a thieno[2,3-b]pyridine core structure, which is associated with various biological activities. The presence of functional groups such as the amino group, bromophenyl, and pyridyl substituents enhances its reactivity and potential for therapeutic applications.

PropertyValue
Molecular FormulaC20H15BrN4OS
Molecular Weight425.30172 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit significant anticancer properties. Specifically, this compound has shown potential as an inhibitor of various kinases involved in cancer progression and inflammatory pathways. Kinases are critical in cellular signaling pathways that regulate cell growth and survival, making them prime targets for cancer therapeutics .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity against normal cells. For instance, it has been reported to have effective inhibitory concentrations (IC50 values) comparable to established chemotherapeutics like Doxorubicin against HCT-116 colon cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway—an important mediator of inflammation . By inhibiting IKK activity, this compound may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The following table summarizes some structurally related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
3-amino-N-(4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideSimilar thieno[2,3-b]pyridine core; different substituentsAnticancer activity
6-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamideFluorinated phenyl ring; lacks amino groupAntimicrobial properties
N-(4-pyridinyl)-thieno[2,3-b]pyridine-2-carboxamideLacks bromine; simpler structureAnti-inflammatory effects

This table illustrates how variations in substituents can influence the biological activity of thieno[2,3-b]pyridine derivatives.

The synthesis of this compound typically involves multiple organic reactions including nucleophilic substitutions and acylation processes. The amino group can participate in various chemical reactions that enhance the compound's functionality .

Binding Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate the binding dynamics of this compound with specific enzymes or receptors related to disease mechanisms. Understanding these interactions is vital for optimizing its pharmacological properties .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thieno[2,3-b]pyridine core fused with a pyridinyl group and substituted with a 3-bromophenyl carboxamide. The bromine atom enhances electronic withdrawal, potentially stabilizing reactive intermediates during synthesis or biological interactions. The amino group at position 3 and the pyridinyl group at position 6 contribute to hydrogen-bonding and π-π stacking interactions, critical for target binding . X-ray crystallography data from analogous compounds (e.g., dihedral angles <5° between fused rings) suggest planarity that may enhance stacking with aromatic residues in enzyme active sites .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Core formation : Cyclocondensation of aminothiophene derivatives with pyridine-containing ketones.
  • Substituent introduction : Buchwald-Hartwig amination for the 3-amino group and Suzuki coupling for the 4-pyridinyl moiety.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol or ethyl acetate) to achieve >95% purity . Key challenges include controlling regioselectivity during cyclization and minimizing dehalogenation of the bromophenyl group under basic conditions .

Q. How is the molecular structure validated post-synthesis?

Validation combines:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, bromophenyl aromatic signals at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., [M+H]+^+ at m/z 467.98) verifies molecular formula .
  • X-ray diffraction : Crystallographic data (space group P21_1/c, R1 <0.05) confirm bond lengths/angles and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How do electronic effects of substituents impact biological activity?

Structure-activity relationship (SAR) studies on analogues show:

  • Electron-withdrawing groups (e.g., Br, CF3_3) at the phenyl ring enhance target affinity by reducing electron density at the carboxamide, favoring hydrogen-bond acceptor interactions .
  • Pyridinyl vs. thienyl at position 6: Pyridinyl improves solubility but may reduce membrane permeability due to increased polarity. In vitro assays show a 10-fold higher IC50_{50} for pyridinyl derivatives compared to thienyl in hydrophobic binding pockets . Contradictions arise in cytotoxicity assays, where bromine’s steric effects may offset electronic benefits, requiring DFT calculations to resolve .

Q. What experimental strategies resolve discrepancies in biological data across assays?

Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) are addressed via:

  • Pharmacokinetic profiling : Measure logP (e.g., 3.2 for this compound) to assess absorption barriers. Microsomal stability assays identify rapid hepatic clearance of pyridinyl groups .
  • Target engagement assays : Use biotinylated probes or SPR to confirm binding affinity (Kd_d <100 nM) in cellular lysates, ruling out assay-specific artifacts .
  • Metabolite screening : LC-MS/MS detects N-oxide metabolites that may reduce activity in vivo .

Q. How is crystallographic data leveraged to optimize molecular interactions?

Crystal structures (e.g., C–H⋯O chains parallel to [100]) guide:

  • Solubility enhancement : Modify substituents to disrupt tight packing (e.g., replace bromine with smaller halogens) while retaining planarity .
  • Selectivity engineering : Overlay target protein structures (e.g., Epac1 or FOXM1) to identify clashes with bulky groups. For example, 3-bromophenyl derivatives show 50% lower off-target binding than bulkier CF3_3-substituted analogues .

Methodological Guidance

Q. What computational tools predict binding modes for this compound?

  • Docking : AutoDock Vina or Glide (Schrödinger) with flexible side-chain sampling. Use cryo-EM or X-ray structures of targets (e.g., PDB: 6XYZ for FOXM1) .
  • MD simulations : GROMACS or AMBER to assess stability of predicted poses (>20 ns trajectories). Monitor RMSD (<2 Å) for ligand-protein complexes .
  • Free energy calculations : MM/GBSA or FEP to rank analogues, prioritizing ΔG < -40 kcal/mol .

Q. How to design analogues to overcome resistance mutations?

  • Fragment-based design : Replace bromophenyl with isosteres (e.g., 3-chlorophenyl) to evade steric clashes from mutated residues .
  • Backup scaffolds : Synthesize thieno[3,2-b]pyridine isomers to alter binding orientation while retaining key interactions .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade resistant targets .

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